1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is a synthetic organic compound that belongs to the class of sulfonylpiperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and 2,3,4-trimethylbenzenesulfonyl chloride.
Formation of Sulfonamide: The 2-methoxyaniline reacts with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.
Cyclization: The sulfonamide is then subjected to cyclization with piperazine under reflux conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce a sulfide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
- 1-(2-Methoxyphenyl)-4-(3,4,5-trimethylphenyl)sulfonylpiperazine
Uniqueness
1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-9-10-20(17(3)16(15)2)26(23,24)22-13-11-21(12-14-22)18-7-5-6-8-19(18)25-4/h5-10H,11-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJHFLJEHHGYLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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